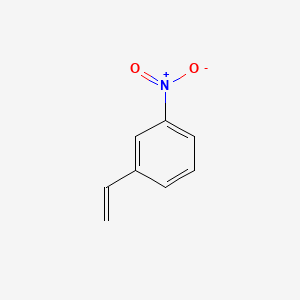

3-Nitrostyrene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66550. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethenyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-2-7-4-3-5-8(6-7)9(10)11/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZVQXIUVGKCBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207322 | |

| Record name | 3-Nitrostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586-39-0 | |

| Record name | 3-Nitrostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrostyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitrostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Nitrostyrene via the Henry Condensation Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-nitrostyrene, a valuable intermediate in organic synthesis, through the Henry condensation reaction. This document details the underlying reaction mechanism, offers a comparative analysis of various catalytic systems, presents detailed experimental protocols, and provides essential characterization data.

Introduction

The Henry reaction, also known as the nitroaldol reaction, is a classical carbon-carbon bond-forming reaction that involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[1] Discovered by Louis Henry in 1895, this reaction yields a β-nitro alcohol, which can be subsequently dehydrated to form a nitroalkene.[1][2] The synthesis of this compound from 3-nitrobenzaldehyde and nitromethane is a key application of this reaction, producing a versatile precursor for the synthesis of various pharmaceuticals and fine chemicals.[2]

Reaction Mechanism and Signaling Pathway

The Henry reaction proceeds through a series of reversible steps. Initially, a base abstracts an α-proton from the nitroalkane to form a nucleophilic nitronate ion. This nitronate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol intermediate. Under the reaction conditions, particularly with heating or in the presence of a dehydrating agent, this intermediate readily undergoes dehydration to afford the final nitroalkene product.

Comparative Data on Catalytic Systems

The choice of catalyst is crucial for the efficiency of the Henry reaction. A variety of catalysts, from simple bases to more complex systems, have been employed. The following table summarizes the performance of different catalysts in the synthesis of nitrostyrenes, providing a basis for selecting an appropriate system.

| Catalyst System | Substrate | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Ammonium Acetate | 3-Nitrobenzaldehyde | Acetic Acid | Reflux | 2 h | Not specified for 3-nitro, but 30-82% for other benzaldehydes | [3] |

| Methylamine (aq) | Aromatic Aldehydes | Alcohol | 40-50 | 0.75-24 h | High | [4] |

| Sodium Hydroxide | Benzaldehyde | Methanol | 10-15 | 15 min | 80-83 | [5] |

| Layered Double Hydroxides (Cu:Mg:Al) | Benzaldehyde | - | 90 | Varies | Good to High | [3] |

| Ionic Liquid ([SFHEA][HSO₄]) | Benzaldehyde | - | 60 | 1-2.5 h | up to 98 | [3] |

| Copper(II) tetrafluoroborate / NaNO₂ | Styrene | Acetonitrile | Room Temp | 7 h | 31-72 (for various styrenes) | [6] |

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound using two common catalytic systems.

Protocol 1: Ammonium Acetate in Acetic Acid

This method is a widely used and effective procedure for a range of substituted benzaldehydes.

Materials:

-

3-Nitrobenzaldehyde

-

Nitromethane

-

Ammonium Acetate

-

Glacial Acetic Acid

-

Ice

-

Water

-

Dichloromethane

-

Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitrobenzaldehyde (1 equivalent) in glacial acetic acid.

-

To the stirred solution, add ammonium acetate (approx. 3.4 equivalents) and nitromethane (approx. 18 equivalents).

-

Heat the mixture to reflux (approximately 50°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.[2]

-

Extract the product with dichloromethane.

-

Wash the organic layer with water, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[7]

-

Purify the crude this compound by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Sodium Hydroxide in Methanol

This protocol is a classic example of a strong base-catalyzed Henry reaction.

Materials:

-

3-Nitrobenzaldehyde

-

Nitromethane

-

Methanol

-

Sodium Hydroxide

-

Hydrochloric Acid (concentrated)

-

Ice

-

Ethyl Alcohol

Procedure:

-

In a large, wide-mouthed bottle equipped with a mechanical stirrer and a thermometer, combine 3-nitrobenzaldehyde (1 equivalent), nitromethane (1 equivalent), and methanol. Cool the mixture in an ice-salt bath.

-

Prepare a solution of sodium hydroxide (1.05 equivalents) in an equal volume of water and cool it.

-

Cautiously add the sodium hydroxide solution to the stirred nitromethane/aldehyde mixture, maintaining the temperature between 10-15°C. A precipitate will form.[2][5]

-

After the addition is complete, stir for an additional 15 minutes.

-

Add ice water to dissolve the precipitate, forming a clear solution.

-

Slowly pour the alkaline solution into a stirred solution of hydrochloric acid (diluted with water). A yellow crystalline mass of this compound will precipitate.[2][5]

-

Filter the solid by suction and wash with water until chloride-free.

-

Purify the crude product by recrystallization from hot ethyl alcohol. The expected yield is generally high.[2][5]

Experimental Workflow

The general workflow for the synthesis, work-up, and purification of this compound is depicted below.

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (300 MHz): δ 5.42 (1H, d, J=8 Hz, =CH₂), 5.88 (1H, d, J=12 Hz, =CH₂), 6.75 (1H, dd, J=12 and 8 Hz, =CH), 7.46 (1H, t, J=8 Hz, Ar-H), 7.7 (1H, d, J=8 Hz, Ar-H), 8.07 (1H, dd, J=8 and 2 Hz, Ar-H), 8.21 (1H, t, J=2 Hz, Ar-H) ppm.[8]

-

¹³C-NMR (75.43 MHz): δ 117, 121, 123, 129, 132, 135, 139, 148 ppm.[8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the nitro group (typically around 1520-1530 cm⁻¹ and 1340-1350 cm⁻¹ for asymmetric and symmetric stretching, respectively) and the vinyl group.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (149.15 g/mol ).[9]

Conclusion

The Henry condensation reaction is a robust and versatile method for the synthesis of this compound. The choice of catalyst and reaction conditions can be tailored to optimize the yield and purity of the final product. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and professionals in the field of organic synthesis and drug development to successfully synthesize and characterize this important chemical intermediate.

References

- 1. en.wikipedia.org [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. High-yielding nitrostyrene catalyst , Hive Methods Discourse [chemistry.mdma.ch]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. investigacion.unirioja.es [investigacion.unirioja.es]

- 7. mdpi.com [mdpi.com]

- 8. Study the NMR spectrum of this compound \left(\mathrm{C}_8 \mathrm{H}_7 .. [askfilo.com]

- 9. This compound | C8H7NO2 | CID 68514 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Nitrostyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways to obtain 3-nitrostyrene. While direct nitration of styrene is often explored, achieving regioselectivity for the meta position is challenging and typically results in a mixture of isomers, with a preference for ortho and para substitution, or reaction at the vinyl group. Therefore, this guide focuses on a more reliable and selective indirect method: the synthesis of 3-nitrocinnamic acid from 3-nitrobenzaldehyde, followed by decarboxylation to yield the target this compound.

Introduction

This compound is a valuable chemical intermediate in organic synthesis, particularly in the pharmaceutical industry for the development of novel drug candidates. The presence of the nitro group in the meta position of the styrene backbone offers unique electronic properties and serves as a versatile handle for further chemical modifications. The direct nitration of styrene often leads to a complex mixture of products, including β-nitrostyrene and ortho/para-nitrostyrenes, making the isolation of pure this compound difficult. Consequently, multi-step synthetic routes are generally preferred to ensure high purity and yield of the desired isomer.

Synthetic Pathway Overview

The most common and efficient method for the synthesis of this compound involves a two-step process:

-

Synthesis of 3-Nitrocinnamic Acid: This step is typically achieved through a condensation reaction of 3-nitrobenzaldehyde with a suitable active methylene compound. The Knoevenagel-Doebner condensation and the Perkin reaction are two widely used methods.

-

Decarboxylation of 3-Nitrocinnamic Acid: The synthesized 3-nitrocinnamic acid is then decarboxylated, usually by heating in the presence of a catalyst, to afford this compound.

The overall synthetic workflow is depicted below:

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Nitrostyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Nitrostyrene. The information is curated for researchers, scientists, and professionals in the field of drug development who utilize nitrostyrene derivatives in their work. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways to facilitate a deeper understanding and application of this compound.

Physical and Chemical Properties

This compound, with the chemical formula C₈H₇NO₂, is a nitro-substituted aromatic compound. It typically appears as a liquid or a solid with a yellowish hue.[1] A summary of its key physical and chemical properties is presented in the tables below.

General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇NO₂ | [2] |

| Molecular Weight | 149.15 g/mol | [1][2] |

| Appearance | Yellowish liquid or solid | [1] |

| Melting Point | -5 °C | [1] |

| Boiling Point | 81-83 °C at 1 mmHg | [3] |

| Density | 1.07 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.584 | [1] |

| Flash Point | 107 °C (closed cup) | [3] |

| Solubility | Insoluble in water. Soluble in organic solvents. | [4] |

| Stability | Stable under recommended storage conditions (2-8°C).[1] Incompatible with strong oxidizing agents. | [5] |

Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data/Observations | Source(s) |

| ¹H NMR | Spectral data available in various databases. | [6] |

| ¹³C NMR | Spectral data available in various databases. | [6] |

| Infrared (IR) Spectroscopy | Spectral data available in various databases. | [6] |

| Mass Spectrometry (MS) | GC-MS data available, indicating common fragmentation patterns. | [6][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section provides protocols for the synthesis, purification, and analysis of this compound.

Synthesis of this compound via the Henry Reaction

The Henry (or nitroaldol) reaction is a classical and widely used method for the synthesis of β-nitrostyrenes.[4]

Materials:

-

3-Nitrobenzaldehyde

-

Nitromethane

-

Methanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Ice

-

Mechanical stirrer, thermometer, separatory funnel, and other standard laboratory glassware

Procedure:

-

In a flask equipped with a mechanical stirrer and thermometer and cooled in an ice-salt bath, combine 3-nitrobenzaldehyde (1 mole), nitromethane (1 mole), and methanol.

-

Prepare a solution of sodium hydroxide in water and cool it.

-

Slowly add the cold sodium hydroxide solution to the reaction mixture while maintaining the temperature between 10-15 °C. A precipitate will form.[5]

-

After the addition is complete, stir the mixture for an additional 15 minutes.

-

Add ice water to the pasty mass to form a clear solution.[5]

-

In a separate large vessel, prepare a dilute solution of hydrochloric acid.

-

Slowly add the alkaline reaction mixture to the stirred hydrochloric acid solution. A pale yellow crystalline precipitate of this compound will form.[5]

-

Allow the solid to settle, then decant the supernatant liquid.

-

Collect the solid by suction filtration and wash it with water until the washings are neutral.[5]

Purification of this compound by Recrystallization

Recrystallization is a standard technique to purify the crude this compound product.[4]

Materials:

-

Crude this compound

-

Ethanol or Isopropanol

-

Erlenmeyer flasks, heating source, filtration apparatus

Procedure:

-

Transfer the crude, dry this compound to an Erlenmeyer flask.

-

In a separate beaker, heat the recrystallization solvent (ethanol or isopropanol) to a gentle boil.

-

Add the minimum amount of the hot solvent to the crude product to achieve complete dissolution with swirling.[4]

-

If insoluble impurities are present, perform a hot gravity filtration.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystals of pure this compound will form.

-

Further cooling in an ice bath can increase the yield of crystals.

-

Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[4]

-

Dry the purified crystals, for example, in a vacuum desiccator.[4]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) Analysis:

A reverse-phase HPLC method can be employed for the purity assessment of this compound.[3]

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 65:35 v/v). For mass spectrometry compatibility, formic acid can be used as a modifier.[3][8]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV-Vis detector at 254 nm.[8]

-

Column Temperature: 30 °C.[8]

-

Injection Volume: 10 µL.[8]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a powerful tool for the identification and quantification of this compound.

-

Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or hexane.[7]

-

GC Column: A non-polar or semi-polar capillary column (e.g., DB-5 or equivalent) is typically suitable.

-

Injector Temperature: Set to a temperature that ensures efficient volatilization without thermal degradation.

-

Oven Temperature Program: A temperature gradient program should be developed to ensure good separation from any impurities. For example, start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).

-

Mass Spectrometer: Operated in electron ionization (EI) mode. A full scan can be used for identification, while selected ion monitoring (SIM) can be used for quantification.

Signaling Pathway Involvement

Recent research has indicated that nitrostyrene derivatives can modulate specific biological signaling pathways, highlighting their potential in drug development.

Inhibition of the TNFα-Induced NF-κB Pathway

Nitrostyrene derivatives have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) induced by Tumor Necrosis Factor-alpha (TNFα). This inhibition is mediated through the interaction of the nitrostyrene compound with the truncated retinoid X receptor alpha (tRXRα), which in turn blocks its interaction with TRAF2, a key signaling intermediate.[9]

References

- 1. books.rsc.org [books.rsc.org]

- 2. LabXchange [labxchange.org]

- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Home Page [chem.ualberta.ca]

- 7. uoguelph.ca [uoguelph.ca]

- 8. benchchem.com [benchchem.com]

- 9. [PDF] The Mechanism of Allosteric Inhibition of Protein Tyrosine Phosphatase 1B | Semantic Scholar [semanticscholar.org]

Spectroscopic Analysis of 3-Nitrostyrene: A Technical Guide

This guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Nitrostyrene (m-Nitrostyrene). The information is intended for researchers and professionals in the fields of chemistry and drug development, offering detailed spectral data and standardized experimental protocols for the structural elucidation of this compound.

Molecular Structure and Atom Numbering

The structural integrity and atom assignment for this compound are foundational to interpreting its NMR spectra. The diagram below illustrates the molecule with a systematic numbering scheme for both hydrogen and carbon atoms, which is used consistently in the data tables that follow.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound was acquired on a 300 MHz spectrometer. The data reveals distinct signals for the vinylic and aromatic protons, with chemical shifts (δ) reported in parts per million (ppm) relative to a standard reference.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | J-coupling (Hz) | Integration |

| Hβ₁ (cis to Aryl) | 5.42 | d | 8 | 1H |

| Hβ₂ (trans to Aryl) | 5.88 | d | 12 | 1H |

| Hα | 6.75 | dd | 12, 8 | 1H |

| H5 | 7.46 | d | 8 | 1H |

| H6 | 7.70 | d | 6 | 1H |

| H4 | 8.07 | dd | 8, 6 | 1H |

| H2 | 8.21 | s | - | 1H |

d = doublet, dd = doublet of doublets, s = singlet

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum was recorded at a frequency of 75.43 MHz. The chemical shifts provide insight into the electronic environment of each carbon atom within the molecule.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

| Cβ | 117 |

| C2 | 121 |

| C4 | 123 |

| C5 | 129 |

| C6 | 132 |

| Cα | 135 |

| C1 | 139 |

| C3 | 148 |

Experimental Protocols

While the specific acquisition parameters for the cited data are not exhaustively detailed in the source literature, a general protocol for obtaining high-quality NMR spectra for aromatic compounds like this compound is provided below.

Sample Preparation

A standard procedure involves dissolving 5-20 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent, commonly Chloroform-d (CDCl₃).[1] The solution is prepared in a clean vial and then transferred into a 5 mm NMR tube, ensuring the final solution height is between 4.0 and 5.0 cm.[1] The exterior of the tube should be cleaned to remove any contaminants before insertion into the spectrometer.[1]

Instrument Setup

The experiment is conducted on an NMR spectrometer, such as a 300 MHz or 400 MHz instrument.[1] Before data acquisition, several setup steps are crucial:

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to ensure stability during the experiment.[1]

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal reception.[1]

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process, which can be automated or manual, is critical for achieving high resolution and sharp, symmetrical peaks.[1]

Data Acquisition

For a standard ¹H NMR spectrum, a sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio. For ¹³C NMR, which has a much lower natural abundance, a greater number of scans and potentially a higher sample concentration (20-50 mg) are typically required.[1] Key acquisition parameters include the spectral width, acquisition time, and relaxation delay.

The workflow for a typical NMR experiment is illustrated below.

Caption: Standard workflow for an NMR spectroscopy experiment.

References

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 3-Nitrostyrene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analysis of 3-nitrostyrene using Fourier-Transform Infrared (FT-IR) spectroscopy and mass spectrometry (MS). It includes detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate a deeper understanding of the analytical workflow and spectral interpretation for this compound.

Introduction

This compound (C₈H₇NO₂) is an organic compound with a molecular weight of 149.15 g/mol .[1] It is a derivative of styrene and finds applications in organic synthesis, including the preparation of polymers and pharmaceutical intermediates. Accurate analytical characterization is crucial for quality control, reaction monitoring, and regulatory compliance. FT-IR spectroscopy and mass spectrometry are powerful techniques for the structural elucidation and identification of this compound.

FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a non-destructive technique that provides information about the functional groups present in a molecule based on the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its aromatic nitro group, vinyl group, and the substituted benzene ring.

Quantitative Data: Characteristic FT-IR Absorption Bands

The following table summarizes the key FT-IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3100 - 3000 | Medium | Aromatic and Vinylic C-H Stretch |

| ~1640 | Medium | C=C Stretch (Vinyl Group) |

| ~1610, ~1480 | Medium to Weak | C=C Stretch (Aromatic Ring) |

| ~1525 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~990, ~910 | Strong | =C-H Bend (Out-of-plane, Vinyl) |

| ~810, ~740, ~680 | Strong | C-H Bend (Out-of-plane, Aromatic) |

Note: The asymmetric and symmetric stretches of the nitro group are highly characteristic and are typically the most intense peaks in the spectrum.

Experimental Protocol for FT-IR Analysis

This protocol describes the acquisition of an FT-IR spectrum of this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Instrumentation:

-

FT-IR Spectrometer equipped with a Diamond or Germanium ATR crystal.

-

Software for data acquisition and analysis.

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol or ethanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Since this compound is a liquid at room temperature, place a single drop of the neat sample directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

Data Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.

-

The software will automatically perform the Fourier transform and background subtraction to generate the final infrared spectrum.

Data Processing:

-

Perform a baseline correction if necessary.

-

Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a molecule by measuring the mass-to-charge ratio (m/z) of its ions. Electron Ionization (EI) is a common technique used for the analysis of volatile and thermally stable compounds like this compound.

Quantitative Data: Mass Spectrum of this compound

The electron ionization mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Ion Identity |

| 149 | ~60 | [M]⁺ (Molecular Ion) |

| 103 | ~100 | [M - NO₂]⁺ |

| 102 | ~85 | [M - HNO₂]⁺ |

| 77 | ~95 | [C₆H₅]⁺ |

| 51 | ~70 | [C₄H₃]⁺ |

Data compiled from NIST Mass Spectrometry Data Center.[1]

Experimental Protocol for GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Capillary GC column (e.g., DB-5ms, HP-5ms, or equivalent).

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration)

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Scan Range: m/z 40-350

Visualizations

Experimental Workflow

Caption: Experimental workflow for FT-IR and Mass Spectrometry analysis.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed EI fragmentation pathway of this compound.

References

3-Nitrostyrene: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Nitrostyrene, a versatile nitroalkene compound. It covers its chemical and physical properties, detailed synthesis and purification protocols, and insights into its potential applications in drug development, particularly focusing on the pro-apoptotic and anticancer activities observed in related nitrostyrene derivatives.

Core Data Summary

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 586-39-0 | [1][2] |

| Molecular Formula | C₈H₇NO₂ | [1][2] |

| Molecular Weight | 149.15 g/mol | [1][2] |

| Appearance | White to off-white powder or needles | |

| Melting Point | -5 °C | |

| Boiling Point | 81-83 °C at 1 mmHg | |

| Density | 1.07 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.584 | |

| Storage Temperature | 2-8°C |

Synthesis and Purification

The most common and effective method for the synthesis of β-nitrostyrenes is the Henry reaction, also known as a nitroaldol reaction. This involves the base-catalyzed condensation of a nitroalkane with an aldehyde. In the case of this compound, this reaction is performed with 3-nitrobenzaldehyde and nitromethane.

Experimental Protocol: Synthesis of this compound via Henry Reaction

This protocol is adapted from established procedures for the synthesis of nitrostyrenes.

Materials:

-

3-Nitrobenzaldehyde

-

Nitromethane

-

Methanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel

-

Cooling bath (ice-salt mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 3-nitrobenzaldehyde (1 mole equivalent) and nitromethane (1 mole equivalent) in methanol. Place the flask in a cooling bath to maintain a low temperature.

-

Base Addition: Prepare a cooled solution of sodium hydroxide (1.05 mole equivalents) in water. Slowly add the NaOH solution to the stirred reaction mixture using a dropping funnel, ensuring the temperature is maintained between 10-15°C. A precipitate will form as the reaction proceeds.

-

Reaction Completion: After the addition of NaOH is complete, continue stirring the mixture for an additional 15-30 minutes at the same temperature.

-

Quenching: To the reaction mixture, add a significant volume of ice water to dissolve the precipitate, forming a clear solution.

-

Precipitation: In a separate large container, prepare a solution of dilute hydrochloric acid by adding concentrated HCl to water. Slowly pour the alkaline reaction mixture into the stirred acidic solution. This compound will precipitate as a solid.

-

Isolation: Collect the precipitated this compound by vacuum filtration and wash the solid with water until the filtrate is neutral.

Experimental Workflow: Synthesis of this compound

Caption: Workflow for the synthesis of this compound via the Henry Reaction.

Purification Protocol: Recrystallization

Crude this compound can be purified by recrystallization to yield a product of high purity.

Materials:

-

Crude this compound

-

Ethanol (or Isopropanol)

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

Procedure:

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, heat the recrystallization solvent (e.g., ethanol) to its boiling point. Add the minimum amount of hot solvent to the crude product to achieve complete dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.

-

Isolation and Washing: Collect the formed crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Biological Activity and Potential in Drug Development

While research specifically on this compound is limited, the broader class of nitrostyrene derivatives has garnered significant attention for its potent biological activities, particularly as anticancer and antimicrobial agents.

Pro-Apoptotic and Anticancer Effects

Numerous studies have demonstrated that nitrostyrene derivatives can induce apoptosis (programmed cell death) in various cancer cell lines. A common mechanism involves the generation of Reactive Oxygen Species (ROS).

Mechanism of Action:

The anticancer activity of many β-nitrostyrene derivatives is linked to their ability to induce intracellular ROS. This increase in ROS leads to oxidative stress, which in turn can cause DNA damage and mitochondrial dysfunction, ultimately triggering the apoptotic cascade.

One of the key signaling pathways implicated in this process is the MEK/ERK pathway. The induction of ROS can lead to the activation of this pathway, which plays a complex role in cell fate, but in this context, contributes to the pro-apoptotic signaling. The process often involves the activation of caspases, a family of proteases that are central to the execution of apoptosis.

Signaling Pathway: ROS-Mediated Apoptosis by Nitrostyrene Derivatives

Caption: Proposed signaling pathway for ROS-mediated apoptosis induced by nitrostyrene derivatives.

Experimental Protocol: Assessment of ROS Generation

To investigate the mechanism of action of a nitrostyrene compound, a common in vitro experiment is the measurement of intracellular ROS levels.

Materials:

-

Cancer cell line (e.g., colorectal or breast cancer cells)

-

Cell culture medium and supplements

-

This compound (or derivative) dissolved in a suitable solvent (e.g., DMSO)

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA) dye

-

Phosphate-buffered saline (PBS)

-

N-acetylcysteine (NAC) as a ROS scavenger (for control experiments)

-

Multi-well plates

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a multi-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the nitrostyrene compound for a specified period. Include a vehicle control (DMSO) and a positive control if available. For mechanistic studies, a set of cells can be pre-treated with NAC before adding the nitrostyrene compound.

-

Staining: After treatment, wash the cells with PBS and then incubate them with DCFH-DA solution in the dark. DCFH-DA is a non-fluorescent probe that becomes fluorescent upon oxidation by ROS inside the cells.

-

Fluorescence Measurement: After incubation, wash the cells again with PBS to remove excess dye. The fluorescence intensity, which is proportional to the amount of intracellular ROS, can then be measured using a fluorescence microscope or a fluorescence plate reader.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with plenty of water. Store the compound in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents.

References

- 1. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrostyrene derivatives act as RXRα ligands to inhibit TNFα activation of NFκB - PMC [pmc.ncbi.nlm.nih.gov]

3-Nitrostyrene: A Technical Guide to its Solubility and Stability Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrostyrene is an organic compound featuring a vinyl group attached to a benzene ring, which is substituted with a nitro group at the meta position. This molecule serves as a versatile precursor in organic synthesis, particularly in the formation of various derivatives through reactions involving the activated vinyl group. Its utility in the synthesis of novel chemical entities makes a thorough understanding of its physicochemical properties, especially its solubility and stability, crucial for researchers and professionals in drug development and materials science. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, including detailed experimental protocols and visual workflows to aid in its handling and application.

Core Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₂ | [1] |

| Molecular Weight | 149.15 g/mol | [1][2] |

| Appearance | Liquid | [1][3] |

| Melting Point | -5 °C (lit.) | [1][3] |

| Density | 1.07 g/mL at 25 °C (lit.) | [1][3] |

| Refractive Index | n20/D 1.584 (lit.) | [1][3] |

| Storage Temperature | 2-8°C | [1] |

Solubility Profile

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Water, Ethanol, Methanol) | Insoluble in water. Likely soluble in lower alcohols like ethanol and methanol where the hydrocarbon portion allows for some interaction. | The large nonpolar aromatic ring dominates, making it immiscible with water. Shorter-chain alcohols offer a compromise in polarity. |

| Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile) | Likely Soluble | The polarity of these solvents is sufficient to interact with the nitro group, while their organic nature accommodates the rest of the molecule. |

| Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether) | Likely Soluble | The nonpolar aromatic ring and vinyl group will interact favorably with nonpolar solvents. |

Stability Characteristics

This compound is known to be a reactive and relatively unstable compound, primarily due to the electron-withdrawing nature of the nitro group, which activates the vinyl group. This makes it susceptible to polymerization.

| Condition | Stability Profile | Key Considerations |

| Thermal Stability | Unstable at elevated temperatures. Heating can induce self-polymerization.[4] Styrene, a related compound, begins to polymerize thermally above 100°C.[4] The thermal degradation of poly(p-nitrostyrene) has been studied, indicating that the polymer itself degrades at higher temperatures (around 315-335°C).[5] | Avoid high temperatures during storage and reactions. If distillation is necessary, it should be performed under high vacuum to keep temperatures low and preferably with a polymerization inhibitor.[4] |

| Light Sensitivity | Susceptible to light-induced polymerization.[4] UV light can initiate radical polymerization.[4] | Store in amber or opaque containers, protected from light. Reactions should be carried out in flasks shielded from direct light. |

| Chemical Stability | Prone to anionic polymerization initiated by bases (e.g., strong bases, some amines).[4] It is incompatible with strong oxidizing agents and strong bases.[6] | Use of strong bases should be carefully controlled. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) as oxygen can sometimes play a role in initiation pathways.[4] |

| Polymerization | Highly prone to self-polymerization.[4] Commercially available this compound is often supplied with a stabilizer, such as 3,5-di-tert-butylcatechol, to prevent polymerization during storage. | For applications where the monomer is required, the stabilizer may need to be removed. This is often achieved by washing with a base or by column chromatography.[4] |

Experimental Protocols

I. Determination of Qualitative Solubility

This protocol outlines a general procedure for determining the solubility of this compound in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Calibrated micropipette or graduated cylinder

Procedure:

-

Add 1 mL of the selected solvent to a clean, dry test tube.

-

Add a small, measured amount of this compound (e.g., 10 µL) to the solvent.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solution is clear and homogeneous with no visible droplets of undissolved solute.

-

Partially Soluble: The solution is cloudy or contains suspended droplets that do not settle.

-

Insoluble: Two distinct layers are visible, or the added solute remains as a separate phase.

-

-

If the compound dissolves, incrementally add more solute until saturation is reached (i.e., the point at which no more solute will dissolve).

-

Record the observations for each solvent.

II. Assessment of Thermal Stability

This protocol provides a method for evaluating the stability of this compound at elevated temperatures.

Materials:

-

This compound (stabilizer-free, if possible)

-

Small, sealable vials (e.g., amber glass HPLC vials)

-

Heating block or oven with precise temperature control

-

Inert gas (Nitrogen or Argon)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Dispense equal aliquots of the solution into several vials.

-

Purge the headspace of each vial with an inert gas and seal tightly.

-

Prepare a control sample to be stored at a low temperature (e.g., 4°C) in the dark.

-

Place the experimental vials in a heating block or oven set to the desired temperature (e.g., 40°C, 60°C, 80°C).

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from the heat source and immediately cool it to room temperature.

-

Analyze the control and heated samples by HPLC-UV or GC-MS to determine the concentration of the remaining this compound.

-

Calculate the percentage of degradation over time at each temperature. The appearance of new peaks in the chromatogram can indicate the formation of degradation products or polymers.

Visualizing Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key processes related to the handling and potential degradation of this compound.

Caption: Workflow for determining the solubility of this compound.

Caption: Pathways of this compound degradation and polymerization.

Conclusion

This compound is a valuable synthetic intermediate whose utility is intrinsically linked to its solubility and stability characteristics. While precise quantitative solubility data remains elusive in the public domain, its behavior can be predicted based on fundamental chemical principles. Its most significant characteristic is its propensity for polymerization, which is accelerated by heat, light, and the presence of basic substances. Proper handling, including storage at refrigerated temperatures, protection from light, and the use of an inert atmosphere, is paramount to maintaining its integrity. For applications requiring the pure monomer, removal of stabilizers is a necessary but delicate step that must be performed with care to avoid premature polymerization. The experimental protocols and workflows provided in this guide offer a framework for researchers to safely and effectively work with this compound, enabling its successful application in the synthesis of new and complex molecules.

References

The Henry Reaction: A Cornerstone in Nitrostyrene Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Henry reaction, also known as the nitroaldol reaction, stands as a pivotal carbon-carbon bond-forming reaction in organic synthesis. Its application in the preparation of β-nitrostyrenes has garnered significant attention due to the versatility of these products as precursors in the synthesis of a wide range of pharmaceuticals and fine chemicals. This technical guide provides a comprehensive overview of the mechanism, quantitative data, and detailed experimental protocols for the formation of nitrostyrenes via the Henry reaction.

Core Mechanism: A Two-Step Transformation

The synthesis of nitrostyrenes through the Henry reaction is fundamentally a two-step process: a base-catalyzed nitroaldol addition followed by dehydration of the resulting β-nitro alcohol intermediate.[1][2]

Step 1: Nitroaldol Addition

The reaction is initiated by the deprotonation of a nitroalkane at the α-carbon by a base, forming a resonance-stabilized nitronate anion.[3] This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. Subsequent protonation of the resulting alkoxide intermediate yields the β-nitro alcohol.[3] The choice and concentration of the base are critical, as strong bases can promote side reactions.[4]

Step 2: Dehydration

The β-nitro alcohol intermediate can then undergo dehydration to form the final nitrostyrene product. This elimination of a water molecule is often promoted by elevated temperatures or an acidic workup.[1] In many synthetic protocols, the reaction conditions are tailored to facilitate in-situ dehydration, directly yielding the nitrostyrene.

Figure 1: Core mechanism of the Henry reaction for nitrostyrene formation.

Quantitative Data Presentation

The efficiency of nitrostyrene synthesis via the Henry reaction is highly dependent on the choice of catalyst, solvent, temperature, and reaction time. The following table summarizes quantitative data from various reported protocols.

| Aldehyde | Nitroalkane | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Benzaldehyde | Nitromethane | Sodium Hydroxide / Methanol | 10-15 | 15 min | 80-83 | [5] |

| Substituted Benzaldehydes | Nitromethane | Ammonium Acetate / Acetic Acid | Reflux (100-115) | 2-6 h | 30-82 | [6] |

| 4-Hydroxy-3-methoxybenzaldehyde | Nitromethane | Ammonium Acetate / Nitromethane | Reflux | 6 h | - | [7] |

| 4-Hydroxy-3-methoxybenzaldehyde | Nitromethane | Ammonium Acetate / Nitromethane (Microwave) | 150 | 5 min | - | [7] |

| Benzaldehyde | Nitromethane | (2-hydroxyethyl)ammonium formate | Room Temp. | 24 h | 90 | [6] |

| Aromatic Aldehydes | Nitromethane | Methylamine (aq. solution) / Alcohol | 40-50 | 45 min | High | [6] |

| 2,3-dimethoxybenzaldehyde | Nitromethane | Ammonium Acetate / Acetic Acid (Ultrasound) | Room Temp. | 3 h | 99 | [8] |

| para-substituted aldehyde | Nitromethane | Ammonium Acetate / Acetic Acid | 100 | 6 h | - | [9] |

Experimental Protocols

Protocol 1: Classical Henry Reaction using Sodium Hydroxide

This protocol is a widely cited method for the synthesis of β-nitrostyrene.[5][10]

Materials:

-

Benzaldehyde

-

Nitromethane

-

Methanol

-

Sodium hydroxide

-

Hydrochloric acid

-

Ice

Procedure:

-

In a large, wide-mouthed bottle equipped with a mechanical stirrer, thermometer, and a separatory funnel, combine nitromethane (5 moles), benzaldehyde (5 moles), and methanol (1000 mL).

-

Cool the reaction vessel in a freezing mixture of ice and salt.

-

Prepare a cooled solution of sodium hydroxide (5.25 moles) in an equal volume of water.

-

Cautiously add the sodium hydroxide solution to the nitromethane/benzaldehyde mixture while stirring vigorously, maintaining the temperature between 10-15°C. A bulky white precipitate will form.[5]

-

After the addition is complete, stir for an additional 15 minutes.

-

Convert the pasty mass to a clear solution by adding 3-3.5 L of ice water containing crushed ice.

-

Slowly pour the alkaline solution into a large container with a stirred solution of hydrochloric acid (1000 mL concentrated HCl diluted with 1500 mL water). A pale yellow crystalline mass of nitrostyrene will precipitate.[5]

-

Allow the solid to settle, decant the supernatant liquid, and filter the solid by suction.

-

Wash the solid with water until it is free from chlorides.

-

Purify the crude nitrostyrene by recrystallization from hot ethyl alcohol. The expected yield is 80-83%.[5]

Protocol 2: Knoevenagel-type Condensation using Ammonium Acetate

This method utilizes a weaker base and often employs an acidic solvent.[1]

Materials:

-

Substituted benzaldehyde

-

Nitromethane

-

Ammonium acetate

Procedure:

-

In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) in nitromethane, which also serves as the solvent (typically a 10-fold excess).[1]

-

Add ammonium acetate (0.24 equivalents) to the solution.[1]

-

Heat the reaction mixture under reflux for the time specified by the particular substrate (can range from 2-6 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the volume of the solvent using a rotary evaporator.

-

Dilute the remaining solution with water and extract the product with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sulfate, filter, and concentrate to obtain the crude product, which can be further purified by recrystallization or column chromatography.

Protocol 3: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times.[7]

Materials:

-

4-Hydroxy-3-methoxybenzaldehyde

-

Nitromethane

-

Ammonium acetate

Procedure:

-

In a microwave-safe vial, dissolve 4-hydroxy-3-methoxybenzaldehyde (3.0 mmol) and ammonium acetate (0.8 mmol) in nitromethane (2.5 mL).[7]

-

Place the vial in a microwave reactor and heat to 150°C for 5 minutes.[7]

-

After the reaction, remove the excess nitromethane under reduced pressure.

-

The crude product can then be purified by standard methods such as recrystallization.

Figure 2: Generalized experimental workflow for nitrostyrene synthesis.

Troubleshooting and Side Reactions

Low conversion rates and the formation of side products are common challenges in the Henry reaction.[1]

Common Issues:

-

Low Conversion: This can be due to the reversible nature of the reaction, inefficient catalysis, or suboptimal reaction conditions.[1]

-

Side Reactions:

-

Cannizzaro Reaction: Occurs with aldehydes lacking α-hydrogens in the presence of a strong base.[1]

-

Aldol Condensation: Self-condensation of the aldehyde can compete with the Henry reaction.[1]

-

Polymerization: The nitrostyrene product can polymerize, especially under basic conditions.[1]

-

Retro-Henry Reaction: The product can revert to the starting materials.[1]

-

Troubleshooting Strategies:

-

Catalyst Optimization: Screen different bases and their concentrations. Milder bases can sometimes mitigate side reactions.[4]

-

Temperature Control: Optimize the reaction temperature to balance reaction rate and minimize side reactions.

-

Stoichiometry: Using an excess of the nitroalkane can help drive the reaction forward.

-

Workup: An acidic workup can facilitate the dehydration of the nitro alcohol intermediate and neutralize the base catalyst to prevent polymerization.[1]

Figure 3: A logical workflow for troubleshooting the Henry reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. Henry Reaction [organic-chemistry.org]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Ultrasound-Promoted Synthesis of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. rsc.org [rsc.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Historical Synthesis of β-Nitrostyrenes

For: Researchers, Scientists, and Drug Development Professionals

Introduction

β-Nitrostyrenes are a class of organic compounds characterized by a nitro group conjugated with a phenyl-substituted vinyl group. Their rich reactivity, driven by the potent electron-withdrawing nature of the nitro group, establishes them as exceptionally versatile intermediates in organic synthesis.[1] Historically, they have served as crucial precursors for a wide array of fine chemicals, dyes, and notably, pharmaceuticals such as substituted phenethylamines and amphetamines.[1] The development of synthetic routes to β-nitrostyrenes is deeply connected to the foundational discoveries of carbon-carbon bond-forming reactions in the late 19th and early 20th centuries. This guide provides a detailed examination of the seminal historical methods for their preparation, focusing on the underlying mechanisms, comparative quantitative data, and detailed experimental protocols.

The Henry Reaction: The Cornerstone of β-Nitrostyrene Synthesis

The primary and most historically significant method for synthesizing β-nitrostyrenes is the Henry reaction, or nitroaldol reaction. Discovered by the Belgian chemist Louis Henry in 1895, this reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde.[1][2] The initial product is a β-nitro alcohol, which is subsequently dehydrated, often in situ, to yield the target β-nitrostyrene.[1][3]

Mechanism of the Henry Reaction

The reaction proceeds via a three-step, reversible mechanism catalyzed by a base:[2][3]

-

Deprotonation: The base abstracts an acidic α-proton from the nitroalkane, forming a resonance-stabilized nitronate anion. The acidity of this proton is due to the strong electron-withdrawing effect of the nitro group.[3]

-

Nucleophilic Attack: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a new carbon-carbon bond and a β-nitro alkoxide intermediate.[3][4]

-

Protonation & Dehydration: The alkoxide is protonated, typically by the conjugate acid of the base, to form the β-nitro alcohol.[2] Under acidic conditions or with heating, this alcohol readily undergoes dehydration to form the conjugated and highly stable β-nitrostyrene.[5]

Historical Catalysts and Conditions

The evolution of the Henry reaction for β-nitrostyrene synthesis is marked by the refinement of catalysts and reaction conditions to improve yields and simplify procedures.

-

Strong Alkali (Thiele, 1899): Johannes Thiele improved upon early methods by using strong alkali catalysts like sodium hydroxide.[6] This approach dramatically increased reaction rates but required careful temperature control to avoid side reactions.[6][7]

-

Primary Amines (Knoevenagel & Walter, 1904): Later work introduced weaker bases, such as primary aliphatic amines like methylamine.[6][8] These reactions could be run at room temperature but often required significantly longer reaction times, sometimes several days, and could lead to the formation of polymeric byproducts.[8][9]

-

Ammonium Acetate: The use of ammonium acetate in refluxing glacial acetic acid became a widely adopted and generally reliable method.[8] It offered a good balance of reaction time and yield, avoiding the polymerization issues associated with stronger bases and the long reaction times of amine catalysts.[9][10]

Quantitative Data Comparison

The choice of historical method significantly impacts reaction outcomes. The following table summarizes yields for the synthesis of various β-nitrostyrenes using different classical catalytic systems.

| Aromatic Aldehyde | Nitroalkane | Catalyst System | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Nitromethane | NaOH / Methanol | < 1 | 80-83 | [6] |

| Benzaldehyde | Nitromethane | Methylamine / Methanol | 6 - 72 | 55 | [8] |

| Benzaldehyde | Nitromethane | Ammonium Acetate / Acetic Acid | 2 | 60 | [8] |

| p-Methoxybenzaldehyde | Nitromethane | Methylamine / Methanol | 6 - 72 | 50 | [8] |

| p-Methoxybenzaldehyde | Nitromethane | Ammonium Acetate / Acetic Acid | 2 | 82 | [8] |

| p-Hydroxybenzaldehyde | Nitromethane | Methylamine / Methanol | 6 - 72 | 20 | [8] |

| p-Hydroxybenzaldehyde | Nitromethane | Ammonium Acetate / Acetic Acid | 2 | 60 | [8] |

| 3,4-Dimethoxybenzaldehyde | Nitroethane | Ammonium Acetate / Acetic Acid | 2 | 35 | [1] |

| Piperonal | Nitromethane | Ammonium Acetate / Acetic Acid | 1 | 85 | [7] |

Detailed Experimental Protocols

The following protocols are adapted from established historical procedures and represent the key methods discussed.

Safety Precautions:

-

Nitromethane: A flammable liquid and suspected carcinogen. It can form explosive mixtures, especially when in contact with bases. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1]

-

β-Nitrostyrenes: The vapors of hot solutions are irritating to the eyes and nose. The solid can be a skin irritant. Handle with appropriate PPE.[1][6]

Protocol 1: Classical Henry Reaction using Sodium Hydroxide

This procedure is adapted from the highly efficient method for synthesizing the parent β-nitrostyrene.[6][7]

-

Materials: Benzaldehyde (5 moles), Nitromethane (5 moles), Methanol, Sodium Hydroxide (5.25 moles), Concentrated Hydrochloric Acid, Ice.

-

Procedure:

-

In a large, wide-mouthed flask equipped with a mechanical stirrer and thermometer, combine benzaldehyde (530 g, 5 moles), nitromethane (305 g, 5 moles), and methanol (1000 mL).[6]

-

Cool the flask in an ice-salt bath to between -10°C and 0°C.[7]

-

Separately, prepare a cooled solution of sodium hydroxide (210 g, 5.25 moles) in an equal volume of water.[6]

-

While stirring vigorously, add the cold NaOH solution dropwise to the benzaldehyde-nitromethane mixture. Maintain the internal temperature between 10-15°C.[1][7] A thick, white precipitate will form.[6]

-

After the addition is complete, stir for an additional 15 minutes.[6]

-

Add 3-3.5 L of ice water to dissolve the pasty mass, keeping the temperature below 5°C.[6]

-

Slowly pour the resulting alkaline solution into a vigorously stirred solution of hydrochloric acid (1000 mL concentrated HCl in 1500 mL water).[6] A pale yellow crystalline mass of β-nitrostyrene will precipitate immediately.[6]

-

Allow the solid to settle, decant the supernatant, and filter the product by suction.[6]

-

Wash the solid with water until the washings are free from chlorides.[6]

-

Purify the crude product by recrystallization from hot ethanol. The expected yield is 600-620 g (80-83%).[6]

-

Protocol 2: Ammonium Acetate Catalyzed Synthesis

This is a general and robust method applicable to a wide range of substituted benzaldehydes.[8]

-

Materials: Substituted Benzaldehyde (e.g., Piperonal, 0.20 mol), Nitromethane (0.22 mol), Ammonium Acetate (0.1 mol), Glacial Acetic Acid.

-

Procedure:

-

In a round-bottomed flask, combine the aldehyde (e.g., 30 g piperonal), nitromethane (13.4 g), ammonium acetate (7.8 g), and glacial acetic acid (50 mL).[7]

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 1-2 hours.[7][8]

-

Pour the hot reaction mixture into a large volume of ice water (approx. 1 L) with stirring.[7]

-

If a solid precipitates, collect it by suction filtration and wash with water.[8]

-

If an oil separates, extract it with a suitable solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.[11]

-

Purify the crude product by recrystallization from a suitable solvent like ethanol or methanol.[8]

-

Visualization of Workflow

The general laboratory procedure for these historical syntheses follows a consistent workflow from reactants to purified product.

Other Historical Approaches

While the Henry reaction has been the dominant method, other routes were explored historically.

-

Direct Nitration of Styrene: The direct nitration of styrene was investigated but is often problematic. The reaction can lead to polymerization of the vinyl group or nitration of the aromatic ring, making it a less selective and lower-yielding approach compared to condensation methods.[12][13]

-

Decarboxylation of Nitrocinnamic Acid: Another route involves the decarboxylation of a corresponding nitrocinnamic acid, often by heating in quinoline with a copper catalyst.[14] This method is effective but requires the prior synthesis of the nitrocinnamic acid precursor.[14]

Conclusion

The historical synthesis of β-nitrostyrenes is predominantly the story of the Henry (nitroaldol) reaction. From its discovery by Louis Henry to its refinement by chemists like Thiele using strong bases and the later adoption of milder amine and ammonium salt catalysts, the methodology has evolved to become more general, reliable, and higher-yielding. These classical condensation methods, particularly those employing ammonium acetate, remain foundational and instructive, providing the basis from which modern, more efficient synthetic protocols have been developed. This guide serves as a resource for understanding the fundamental chemistry and practical execution of these pivotal historical transformations.

References

- 1. benchchem.com [benchchem.com]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Henry Reaction [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Vogel: Preparation of Nitrostyrenes - [www.rhodium.ws] [erowid.org]

- 8. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. investigacion.unirioja.es [investigacion.unirioja.es]

- 13. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Electrophilicity of the 3-Nitrostyrene Double Bond

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the electronic properties of the 3-nitrostyrene double bond, focusing on its pronounced electrophilicity. The potent electron-withdrawing nature of the nitro group dramatically influences the reactivity of the vinyl moiety, rendering the β-carbon highly susceptible to nucleophilic attack. This document collates quantitative data from kinetic, computational, and electrochemical studies, presents detailed experimental protocols for key transformations, and utilizes visualizations to elucidate underlying mechanisms and workflows.

Core Principle: Electronic Activation by the Nitro Group

The chemical reactivity of this compound is fundamentally governed by the electron-deficient character of its carbon-carbon double bond. This is a direct consequence of the powerful electron-withdrawing nature of the nitro group (–NO₂), which deactivates the aromatic ring and, crucially, enhances the electrophilicity of the vinyl group.[1] This electronic influence is exerted through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring and the attached vinyl group through the sigma bond framework.

-

Resonance Effect (-M or -R): The nitro group can delocalize the π-electrons of the styrene system onto its oxygen atoms. This resonance withdrawal significantly reduces the electron density at the β-carbon of the double bond, creating a potent electrophilic site.[1][2]

The confluence of these effects polarizes the double bond, making the β-carbon the primary target for nucleophiles in reactions such as Michael additions and cycloadditions.[1][2]

Caption: Resonance showing electron withdrawal by the nitro group.

Quantitative Analysis of Electrophilicity

The electrophilic character of nitrostyrenes can be quantified using linear free-energy relationships, computational chemistry, and electrochemical methods.

Hammett Plot Analysis

The Hammett equation, log(kₓ/k₀) = ρσ, provides a quantitative measure of the sensitivity of a reaction to the electronic effects of substituents on the aromatic ring.[1][3] For reactions involving nucleophilic attack on the β-carbon of substituted nitrostyrenes, a positive reaction constant (ρ) is consistently observed. This signifies that electron-withdrawing groups (with positive σ values) accelerate the reaction by stabilizing the build-up of negative charge in the transition state.[1][3]

| Reaction | Nucleophile | Reaction Constant (ρ) | Implication | Reference |

| Michael Addition to para-substituted β-nitrostyrenes | 3a (ketoester) | +0.4 | Reaction rate is moderately accelerated by electron-withdrawing substituents on the phenyl ring. | [4] |

| Michael Addition to X-substituted β-nitrostyrenes | Piperidine | +2.10 (catalyzed) | Reaction is highly sensitive to substituents; rate is substantially increased by electron-withdrawing groups. | [1] |

Computational and Electrochemical Data

Computational studies provide valuable insights into the intrinsic electrophilicity of molecules. The global electrophilicity index (ω) is a conceptual DFT metric that quantifies the ability of a species to accept electrons. Higher ω values indicate greater electrophilicity. Electrochemical studies, which measure reduction potentials, also correlate with electrophilicity; a less negative (or more positive) reduction potential indicates that a molecule is more easily reduced and thus more electrophilic.[5]

| Compound / System | Method | Key Quantitative Data | Finding | Reference |

| (E)- and (Z)-β-Nitrostyrenes | Conceptual DFT (ωB97X-D) | ω = 2.62 eV ((E)-1), 2.70 eV ((Z)-1) | Both isomers are classified as strong electrophiles. The slightly more energetic (Z) isomer is marginally more electrophilic.[6] | [6] |

| para-Substituted β-Nitrostyrenes | Differential Pulse Polarography | Linear correlation between half-wave potential (E₁/₂) and Hammett σₚ constant. | Electron-donating groups make the reduction potential more negative, indicating lower electrophilicity.[5] | [5] |

| 3-Nitroindoles vs. Nitrostyrenes | Mayr's Electrophilicity Scale | Electrophilicity parameters (E) are in the same range as nitrostyrenes. | 3-Nitroindoles are powerful electrophiles, comparable in reactivity to nitrostyrenes.[7] | [7] |

Key Reactions Driven by Electrophilicity

The high electrophilicity of the this compound double bond makes it a versatile substrate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Michael (Conjugate) Addition

The Michael addition is a cornerstone reaction of nitrostyrenes, which are excellent Michael acceptors.[8] A wide range of nucleophiles, including carbanions (e.g., malonates), amines, and thiols, readily add to the electrophilic β-carbon.[1][9] The reaction is often promoted by organocatalysts.[9][10]

Caption: Generalized workflow for the Michael addition to this compound.

Cycloaddition Reactions

Due to their electron-deficient double bond, nitrostyrenes are potent dienophiles and dipolarophiles in cycloaddition reactions.[2] They readily participate in [3+2] cycloadditions with 1,3-dipoles (like nitrones) and [4+2] Diels-Alder reactions with dienes.[2][6] These reactions are highly valuable for the stereoselective synthesis of complex cyclic and heterocyclic systems. The reactivity is explained by Frontier Molecular Orbital (FMO) theory, where the low-lying LUMO of the nitrostyrene interacts favorably with the HOMO of the reaction partner.

Caption: Conceptual flow of a [3+2] cycloaddition reaction.

Experimental Protocols

Synthesis of this compound via Henry Reaction

Nitrostyrenes are commonly synthesized via the Henry (or nitro-aldol) reaction, followed by dehydration.[11]

-

Reactants: 3-Nitrobenzaldehyde (1 eq.), nitromethane (1.5 eq.), ammonium acetate (1.25 eq.).

-

Step 1: Reaction Setup: Dissolve 3-nitrobenzaldehyde and ammonium acetate in nitromethane.

-

Step 2: Reaction: Reflux the mixture for 2-4 hours. Progress is monitored by Thin-Layer Chromatography (TLC).

-

Step 3: Workup: Upon completion, cool the reaction mixture in an ice bath. Dilute the cooled mixture with a suitable organic solvent like dichloromethane (CH₂Cl₂).

-

Step 4: Purification: Filter the solution to remove any solid byproducts. Remove the solvent from the filtrate under reduced pressure (in vacuo). The resulting crude product is then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.[1]

General Protocol for a Kinetic Study (Hammett Analysis)

-

Objective: To determine the Hammett reaction constant (ρ) for the Michael addition of a nucleophile to a series of para-substituted nitrostyrenes.

-

Step 1: Preparation of Stock Solutions: Prepare stock solutions of known concentration for the nucleophile (e.g., piperidine) and each substituted nitrostyrene (e.g., 4-MeO, 4-H, 4-Cl, 4-CN, 4-NO₂) in a suitable solvent (e.g., acetonitrile).

-

Step 2: Kinetic Runs: For each substituted nitrostyrene, initiate the reaction by mixing the reactant solutions in a cuvette at a constant temperature (e.g., 25°C). The reaction is monitored using a UV-Vis spectrophotometer by following the disappearance of the nitrostyrene chromophore at its λₘₐₓ.

-

Step 3: Data Acquisition: Record absorbance values at regular time intervals.

-

Step 4: Rate Constant Calculation: Determine the pseudo-first-order rate constant (k_obs) for each run by plotting ln(Aₜ - A∞) versus time. The second-order rate constant (kₓ) is then calculated by dividing k_obs by the concentration of the nucleophile in excess.

-

Step 5: Hammett Plot Construction: Plot log(kₓ/k₀) versus the corresponding Hammett substituent constant (σ) for each substituent. The reaction constant (ρ) is the slope of the resulting line.

Caption: Experimental workflow for a Hammett plot kinetic study.

Conclusion

The electrophilicity of the this compound double bond is a defining feature of its chemical identity. The strong, synergistic electron-withdrawing effects of the nitro group render the β-carbon a prime target for a vast array of nucleophiles. This reactivity is not merely qualitative; it is quantifiable through positive Hammett ρ values and high computational electrophilicity indices.[1][4][6] This understanding allows researchers and drug development professionals to strategically employ this compound and its derivatives as powerful building blocks in the synthesis of complex organic molecules, leveraging their predictable reactivity in crucial transformations like Michael additions and cycloadditions.

References

- 1. benchchem.com [benchchem.com]

- 2. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How electrophilic are 3-nitroindoles? Mechanistic investigations and application to a reagentless (4+2) cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]